![molecular formula C8H15NO3 B1674215 N-Acétyl-L-leucine CAS No. 1188-21-2](/img/structure/B1674215.png)
N-Acétyl-L-leucine
Vue d'ensemble
Description
C'est un composé cristallin blanc de formule moléculaire C8H15NO3 et de masse molaire 173,212 g/mol . L'acétylleucine est principalement utilisée dans le traitement du vertige et de l'ataxie cérébelleuse . Elle est également en cours de développement comme traitement potentiel pour divers troubles neurologiques .
Applications De Recherche Scientifique
Niemann-Pick Disease Type C
Niemann-Pick disease type C is a severe lysosomal storage disorder characterized by neurological decline. Recent clinical trials have demonstrated:
- Efficacy in Symptom Management : A Phase III randomized controlled trial showed that N-Acetyl-L-leucine significantly improved symptoms, functioning, and quality of life in patients with Niemann-Pick disease type C. The study reported statistically significant improvements in cerebellar signs and symptoms after treatment .
- Safety Profile : The compound was well-tolerated with no serious adverse events reported, establishing a favorable risk-benefit ratio for long-term use .
Traumatic Brain Injury
Research involving animal models has highlighted the potential of N-Acetyl-L-leucine in treating traumatic brain injury:
- Motor and Cognitive Recovery : In a controlled cortical impact model, treatment with N-Acetyl-L-leucine resulted in significant improvements in both motor and cognitive outcomes .
- Reduction of Neuroinflammation : The compound was effective in reducing the expression of pro-inflammatory markers, suggesting its role as a neuroprotective agent post-injury .
Ataxia-Telangiectasia
Ataxia-telangiectasia is a rare genetic disorder that leads to progressive neurological decline:
- Improvement in Ataxia Symptoms : A case study involving a child with ataxia-telangiectasia indicated that supplementation with N-acetyl-DL-leucine improved ataxia symptoms significantly over a 16-week period . The Scale for the Assessment and Rating of Ataxia score improved by 48.88%, indicating notable functional recovery.
Comparative Efficacy Table
The following table summarizes key findings from various studies on the applications of N-Acetyl-L-leucine across different conditions:
Mécanisme D'action
Target of Action
N-Acetyl-L-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells . The ubiquitous tissue expression of MCT1 makes it well suited for the uptake and distribution of N-Acetyl-L-leucine .
Mode of Action
The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned organic anion transporters and MCT1 . This switch allows N-Acetyl-L-leucine to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
N-Acetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . The compound acts as a prodrug of leucine, bypassing LAT1 and influencing leucine-mediated signaling and metabolic processes inside cells .
Pharmacokinetics
The pharmacokinetics of N-Acetyl-L-leucine play a major role in its mechanism of action and efficacy as a drug . The compound is taken up by cells via MCT1, which has lower affinity compared to LAT1, allowing for more effective distribution . The enantiomers of N-Acetyl-L-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
N-Acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies . It has been shown to rapidly improve symptoms, functioning, and quality of life for pediatric and adult patients with certain neurodegenerative disorders .
Action Environment
The action of N-Acetyl-L-leucine is influenced by the physiological environment. At physiological pH, N-Acetyl-L-leucine is present mainly as an anion . This property allows it to be a substrate for the organic anion transporters . The compound’s efficacy can also be influenced by the presence of other compounds, as suggested by the differential pharmacokinetics observed with the enantiomers of N-Acetyl-L-leucine .
Analyse Biochimique
Biochemical Properties
N-Acetyl-L-leucine interacts with various enzymes, proteins, and other biomolecules. It has been found to improve central vestibular compensation in a rat model of unilateral labyrinthectomy
Cellular Effects
N-Acetyl-L-leucine influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. It has been associated with disease-modifying effects in Niemann-Pick disease type C (NPC), a neurodegenerative lysosomal disease .
Molecular Mechanism
At the molecular level, N-Acetyl-L-leucine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-Acetyl-L-leucine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Acetyl-L-leucine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L'acétylleucine peut être synthétisée par acétylation de la leucine. Le processus implique la réaction de la leucine avec l'anhydride acétique ou le chlorure d'acétyle en présence d'une base telle que la pyridine . La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de la température ambiante à 50 °C .
Méthodes de production industrielle
Dans les milieux industriels, la production d'acétylleucine peut impliquer des méthodes plus efficaces et évolutives. Une de ces méthodes comprend l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et des rendements plus élevés . La purification de l'acétylleucine est généralement réalisée par des techniques de cristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'acétylleucine subit diverses réactions chimiques, notamment :
Oxydation : L'acétylleucine peut être oxydée pour former les acides cétoniques correspondants.
Réduction : La réduction de l'acétylleucine peut produire des aminoalcools.
Substitution : L'acétylleucine peut subir des réactions de substitution nucléophile, où le groupe acétyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme l'ammoniac (NH3) et les amines sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Acides cétoniques.
Réduction : Aminoalcools.
Substitution : Divers acides aminés substitués.
Applications de la recherche scientifique
L'acétylleucine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisée comme élément de construction dans la synthèse de molécules plus complexes.
Biologie : Étudiée pour son rôle dans le métabolisme cellulaire et la synthèse des protéines.
Médecine : Recherchée pour son potentiel thérapeutique dans le traitement des troubles neurologiques tels que la maladie de Niemann-Pick de type C, les gangliosidoses GM2 et l'ataxie-télangiectasie
Industrie : Utilisée dans le développement de produits pharmaceutiques et comme stabilisateur dans diverses formulations.
Mécanisme d'action
L'acétylleucine exerce ses effets en modulant l'activité de transporteurs et d'enzymes spécifiques. Elle est connue pour passer de son absorption dans les cellules par le transporteur d'acides aminés de type L (LAT1) aux transporteurs d'anions organiques (OAT1 et OAT3) et au transporteur de monocarboxylates de type 1 (MCT1) . Ce changement améliore ses propriétés pharmacocinétiques et permet une meilleure distribution dans l'organisme . Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d'action sont encore à l'étude .
Comparaison Avec Des Composés Similaires
Composés similaires
Leucine : L'acide aminé parent dont est dérivée l'acétylleucine.
N-acétyl-DL-leucine : Un mélange racémique d'énantiomères d'acétylleucine.
N-acétyl-L-leucine : L'énantiomère L de l'acétylleucine.
Unicité
L'acétylleucine est unique en son genre par sa capacité à moduler des transporteurs et des enzymes spécifiques, ce qui renforce son potentiel thérapeutique. Contrairement à la leucine, l'acétylleucine présente des propriétés pharmacocinétiques améliorées en raison de son acétylation, ce qui permet une meilleure absorption cellulaire et une meilleure distribution . De plus, les énantiomères de l'acétylleucine présentent des pharmacocinétiques différentes, ce qui met en évidence son caractère unique .
Activité Biologique
N-Acetyl-L-leucine (NALL) is an acetylated derivative of the essential amino acid leucine, which has garnered significant attention for its potential therapeutic effects, particularly in neurological disorders. This article explores the biological activity of N-Acetyl-L-leucine, focusing on its mechanisms, efficacy in clinical settings, and relevant case studies.
N-Acetyl-L-leucine is believed to exert its effects through several mechanisms:
- Transport Mechanism : N-Acetyl-L-leucine is primarily transported into cells via the L-type amino acid transporter (LAT1), which plays a crucial role in cellular uptake and metabolism. This transport mechanism differs from that of unmodified leucine, suggesting unique pharmacokinetic properties for NALL .
- Metabolic Pathways : Once inside the cell, N-Acetyl-L-leucine is metabolized into L-leucine and other metabolites, which may contribute to its neuroprotective effects. The compound has been shown to enhance mitochondrial function and ATP production, potentially addressing energy deficits in neurodegenerative conditions .
Niemann-Pick Disease Type C (NPC)
Niemann-Pick disease type C is a lysosomal storage disorder characterized by progressive ataxia and cognitive decline. N-Acetyl-L-leucine has been investigated for its symptomatic relief and disease-modifying potential in NPC patients:
- Clinical Trials : Two phase IIb clinical trials demonstrated that N-Acetyl-L-leucine significantly improved symptoms related to ataxia and cognitive function in NPC patients. The trials reported statistically significant changes in primary and secondary endpoints with no serious side effects noted .
- Case Studies : In observational studies involving 12 NPC patients, short-term treatment with N-Acetyl-DL-leucine (a racemic mixture including N-Acetyl-L-leucine) resulted in improved ataxia and quality of life . Furthermore, animal models have shown that both N-Acetyl-L-leucine and its enantiomers can delay disease progression and extend lifespan when administered pre-symptomatically .
Other Neurological Disorders
N-Acetyl-L-leucine has also been explored for its potential benefits in other neurological conditions:
- Traumatic Brain Injury (TBI) : Research indicates that orally administered N-Acetyl-L-leucine significantly improves motor and cognitive outcomes in mice following controlled cortical impact injury. The treatment reduced neuroinflammation and cell death, suggesting a promising role for NALL as a neuroprotective agent .
- Downbeat Nystagmus : Studies have shown that both enantiomers of N-acetyl-leucine can improve symptoms associated with downbeat nystagmus, a condition characterized by involuntary eye movements .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of N-Acetyl-L-leucine:
Propriétés
IUPAC Name |
2-acetamido-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXCEHXYPACJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859594 | |
Record name | N-Acetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-15-0, 1188-21-2 | |
Record name | Acetyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylleucine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Acetyl-DL-leucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetylleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Leucine, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Acetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-DL-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.